4-(4-Bromo-phenyl)-1-ethyl-piperidine
Overview
Description
4-(4-Bromo-phenyl)-1-ethyl-piperidine, also known as 4-BEP, is a piperidine derivative compound with a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, biochemistry, and pharmacology. It is a potent agonist of the μ-opioid receptor and is used in the synthesis of various medicinal compounds. 4-BEP is a versatile compound that has been used in a number of research studies to study the effects of opioids on the brain and body.
Scientific Research Applications
1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .
2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives
- Results : The results revealed that compound p2, p3, p4, and p6 exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that compound p2 was the most active one against the cancer cell line .
3. 4-Bromophenol
- Application Summary : 4-Bromophenol is used in various scientific fields, particularly in thermodynamics research. It’s often used as a reference compound in studies investigating the effects of different substituents on the thermodynamics of hydration of phenol .
- Methods of Application : The thermodynamics of hydration of 4-Bromophenol can be studied using various experimental methods, including calorimetry and spectroscopy. The data obtained from these experiments can then be analyzed to understand the effect of the bromine substituent on the hydration process .
- Results : The results of such studies can provide valuable insights into the thermodynamics of hydration of phenolic compounds and the influence of different substituents on this process .
4. 4-Bromophenol
- Application Summary : 4-Bromophenol is used in various scientific fields, particularly in thermodynamics research. It’s often used as a reference compound in studies investigating the effects of different substituents on the thermodynamics of hydration of phenol .
- Methods of Application : The thermodynamics of hydration of 4-Bromophenol can be studied using various experimental methods, including calorimetry and spectroscopy. The data obtained from these experiments can then be analyzed to understand the effect of the bromine substituent on the hydration process .
- Results : The results of such studies can provide valuable insights into the thermodynamics of hydration of phenolic compounds and the influence of different substituents on this process .
properties
IUPAC Name |
4-(4-bromophenyl)-1-ethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQZWNUNQCUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-phenyl)-1-ethyl-piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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